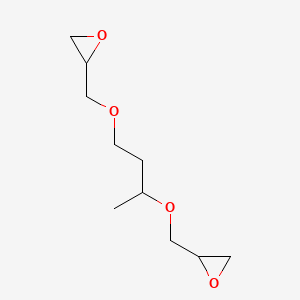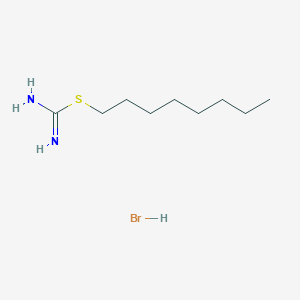
1,3-Bis(2-(methoxycarbonyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-(methoxycarbonyl)phenyl)urea is an organic compound with the molecular formula C17H16N2O5 It is a derivative of urea, featuring two methoxycarbonyl groups attached to phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-(methoxycarbonyl)phenyl)urea typically involves the reaction of 2-(methoxycarbonyl)aniline with phosgene or a phosgene substitute. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-(methoxycarbonyl)aniline} + \text{phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of phosgene substitutes, such as triphosgene, can also be employed to enhance safety and efficiency.
化学反应分析
Types of Reactions
1,3-Bis(2-(methoxycarbonyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used for this compound.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
1,3-Bis(2-(methoxycarbonyl)phenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Bis(2-(methoxycarbonyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,3-Bis(2-methoxyphenyl)urea
- 1,3-Bis(4-methoxyphenyl)urea
- 1,3-Bis(2,4-dimethoxyphenyl)urea
Comparison
1,3-Bis(2-(methoxycarbonyl)phenyl)urea is unique due to the presence of methoxycarbonyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications.
属性
CAS 编号 |
51364-45-5 |
|---|---|
分子式 |
C17H16N2O5 |
分子量 |
328.32 g/mol |
IUPAC 名称 |
methyl 2-[(2-methoxycarbonylphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-23-15(20)11-7-3-5-9-13(11)18-17(22)19-14-10-6-4-8-12(14)16(21)24-2/h3-10H,1-2H3,(H2,18,19,22) |
InChI 键 |
LTFWYIIOXUJVQT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)


![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B11961099.png)


![Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-](/img/structure/B11961118.png)


![(2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11961134.png)
![1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11961140.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)

![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)
